molecular formula C20H22N4O2 B5558337 1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine

1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine

Cat. No. B5558337
M. Wt: 350.4 g/mol
InChI Key: UHHLSQAPQOPFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multi-step chemical reactions. For instance, compounds like 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized by introducing various building blocks to the piperidine moiety, yielding fluoroquinolones with notable antibacterial activity against resistant strains (Huang et al., 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using crystallography and computational studies. For example, the crystal structure and Hirshfeld surface analysis of polysubstituted piperidones have provided insights into the intra- and intermolecular interactions stabilizing the compounds (R. V. & R. C, 2021).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, leading to diverse biological activities. For instance, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, demonstrating efficient reaction conditions and high yields under specific settings (Mokhtary & Torabi, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15(26-19-7-6-16-4-2-3-5-17(16)12-19)20(25)23-10-8-18(9-11-23)24-13-21-22-14-24/h2-7,12-15,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLSQAPQOPFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C=NN=C2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine

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